(2-Fluoro-5-(morpholinomethyl)phenyl)boronic acid
Overview
Description
(2-Fluoro-5-(morpholinomethyl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a morpholinomethyl group. The combination of these functional groups imparts distinct chemical properties, making it a valuable reagent in various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of the compound (2-Fluoro-5-(morpholinomethyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds . The downstream effects of this pathway include the production of biologically active biphenyls and arylboron difluoride Lewis acids .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , suggesting it may have suitable bioavailability for its intended applications.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon–carbon bonds . This can lead to the synthesis of a variety of organic compounds, including biologically active biphenyls and arylboron difluoride Lewis acids .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which the compound is used, is known for its exceptionally mild and functional group tolerant reaction conditions . Therefore, the compound’s action may be influenced by the presence of other functional groups and the pH of the environment . .
Biochemical Analysis
Biochemical Properties
(2-Fluoro-5-(morpholinomethyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in various physiological processes. The boronic acid moiety of this compound forms a reversible covalent bond with the active site serine residue of these enzymes, leading to enzyme inhibition. Additionally, this compound has been shown to interact with other biomolecules such as nucleic acids and cell surface receptors, further highlighting its versatility in biochemical applications .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving protein kinases and phosphatases. By inhibiting specific enzymes, this compound can modulate the phosphorylation status of key signaling proteins, thereby affecting gene expression and cellular metabolism. Studies have also shown that this compound can induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The boronic acid group forms a reversible covalent bond with the active site of target enzymes, leading to enzyme inhibition. This interaction is particularly relevant in the context of serine proteases, where the compound binds to the serine residue and prevents substrate cleavage. Additionally, this compound can interact with nucleic acids, potentially affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits good stability under physiological conditions, although it may undergo hydrolysis over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and cell signaling modulation. The compound’s efficacy may decrease over time due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound has been shown to effectively inhibit target enzymes and modulate cellular processes without significant toxicity. At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Once inside the cell, this compound can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been shown to localize to the cytoplasm and nucleus, where it interacts with target enzymes and nucleic acids. Additionally, this compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-(morpholinomethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Intermediate: The initial step involves the preparation of the phenylboronic acid intermediate. This can be achieved through the reaction of phenylboronic acid with appropriate reagents to introduce the fluoro and morpholinomethyl substituents.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic aromatic substitution using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Morpholinomethyl Group: The morpholinomethyl group can be introduced through a nucleophilic substitution reaction, where morpholine reacts with a suitable electrophilic intermediate, such as a benzyl halide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-(morpholinomethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base, resulting in the formation of biaryl compounds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or borates. Reduction reactions can also be performed to modify the functional groups attached to the phenyl ring.
Substitution Reactions: The fluoro and morpholinomethyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Functionalized Phenyl Derivatives: Formed through substitution reactions.
Scientific Research Applications
(2-Fluoro-5-(morpholinomethyl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler analog without the fluoro and morpholinomethyl substituents.
2-Fluorophenylboronic Acid: Contains a fluoro group but lacks the morpholinomethyl group.
5-Morpholinomethylphenylboronic Acid: Contains a morpholinomethyl group but lacks the fluoro group.
Uniqueness
(2-Fluoro-5-(morpholinomethyl)phenyl)boronic acid is unique due to the presence of both the fluoro and morpholinomethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and selectivity in various chemical reactions, making it a versatile reagent in organic synthesis and other applications.
Properties
IUPAC Name |
[2-fluoro-5-(morpholin-4-ylmethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c13-11-2-1-9(7-10(11)12(15)16)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAANUHQAUPDWNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)CN2CCOCC2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001197432 | |
Record name | Boronic acid, B-[2-fluoro-5-(4-morpholinylmethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001197432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334399-67-5 | |
Record name | Boronic acid, B-[2-fluoro-5-(4-morpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334399-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[2-fluoro-5-(4-morpholinylmethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001197432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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